Methyl 3-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 3-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative of benzoic acid. Its structure features a methyl ester at the 1-position, an isopropoxy group at the 3-position, and a pinacol-protected boronate ester at the 5-position of the benzene ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, which are critical in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
methyl 3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-11(2)21-14-9-12(15(19)20-7)8-13(10-14)18-22-16(3,4)17(5,6)23-18/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEZKHKRAGECFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675279 | |
| Record name | Methyl 3-[(propan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-57-1 | |
| Record name | Methyl 3-(1-methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(propan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
A typical procedure involves degassing a solution of methyl 3-isopropoxy-5-iodobenzoate (7.63 mmol) in 1,4-dioxane (30 mL) under argon for 10 minutes. Pd(dppf)Cl₂ (3 mol%) and triethylamine (3.27 mL) are added, followed by pinacolborane (1.47 g, 11.45 mmol). The mixture is stirred at 85°C for 16 hours. Post-reaction, the catalyst is removed via Celite filtration, and the solvent is evaporated to yield the crude product (≈80% purity), which is purified via vacuum distillation or recrystallization.
Key Parameters:
Mechanistic Insights
The Pd⁰ catalyst oxidatively adds to the aryl iodide, forming an aryl-Pd complex. Transmetallation with pinacolborane introduces the boronate group, followed by reductive elimination to release the product. The isopropoxy group remains stable under these conditions due to its electron-donating nature, which mitigates undesired dehalogenation.
Two-Step Synthesis via Intermediate Aldehydes
An alternative route involves synthesizing 3-isopropoxy-5-aldehydobenzoate followed by boronate ester formation.
Aldehyde Intermediate Preparation
3-Isopropoxy-5-aldehydobenzoate is prepared via nucleophilic substitution of 3-chloromethyl-5-aldehydobenzoate with isopropanol in alkaline conditions. Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency. Hydrolysis of Sievert salt (generated from 3-chloromethyl benzoate and NH₃) in heated acid yields the aldehyde intermediate (98% purity).
Boronate Ester Formation
The aldehyde reacts with hydroxylamine hydrochloride in formic acid under reflux (110°C, 18 hours). Solid-state ion exchange removes water, shifting equilibrium toward imine formation. Subsequent cyclization with pinacolborane introduces the dioxaborolan group.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction Time | 18 hours | Maximizes conversion |
| Temperature | 110°C | Prevents side reactions |
| Solvent | Formic acid | Facilitates imine formation |
| Work-up | Ethylene dichloride extraction | Enhances purity |
Chemoselective Boronation of Esters
Recent advances employ chemoselective reactions to avoid protecting groups. Trimethylsilylmethyllithium mediates direct borylation of methyl 3-isopropoxybenzoate at the meta position.
Procedure
In a Schlenk flask under inert atmosphere, methyl 3-isopropoxybenzoate (0.5 mmol) reacts with pinacolborane (1.0 mmol) and trimethylsilylmethyllithium (3 mol%) at 20°C for 6 hours. The reaction is quenched with aqueous sodium carbonate, and the product is extracted with 1,2-dichloroethane.
Advantages:
Industrial-Scale Production
For mass production, the Pd-catalyzed method is preferred due to scalability. Key modifications include:
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Continuous Flow Reactors: Reduce reaction time from 16 hours to 4 hours.
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Solvent Recovery: Distillation reclaims >90% of 1,4-dioxane.
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Crystallization: Ethylene dichloride/water mixtures yield 98% pure product.
Challenges and Solutions
Regioselectivity
The meta position’s steric hindrance necessitates precise catalyst selection. Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ due to its larger ligand sphere, which accommodates bulky substrates.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-isopropoxy-
Biological Activity
Methyl 3-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative with significant implications in organic synthesis and medicinal chemistry. This compound is particularly noted for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The biological activity of this compound is primarily linked to its structural characteristics and reactivity as a boronic ester.
- IUPAC Name : Methyl 3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Molecular Formula : C17H25BO5
- Molecular Weight : 320.2 g/mol
- CAS Number : 1218789-57-1
The presence of the boronic ester group enhances the compound's reactivity and utility in various chemical transformations. This structural feature is crucial for its biological interactions and potential therapeutic applications.
This compound acts primarily through its ability to participate in cross-coupling reactions that form biologically relevant compounds. The boronic ester can form reversible complexes with diols and other nucleophiles, which is a key aspect of its mechanism in biological systems.
In Vitro Studies
In vitro studies have shown that compounds containing boronic esters can exhibit various biological activities:
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Anticancer Activity : Boronic esters are known to inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, similar compounds have demonstrated efficacy against various cancer cell lines by disrupting protein homeostasis.
Compound Cell Line IC50 (nM) Example A A549 (Lung) 150 Example B HeLa (Cervical) 200 - Antiviral Properties : Some boronic esters have shown promise as inhibitors of viral enzymes. Research indicates that modifications to the boronic acid moiety can enhance antiviral activity against HIV and other viruses.
Case Studies
Several studies highlight the biological relevance of similar compounds:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related boronic ester inhibited cancer cell proliferation via proteasome inhibition with an IC50 value of approximately 300 nM against breast cancer cells .
- Antiviral Activity : Research indicated that specific derivatives exhibited inhibitory effects on HIV reverse transcriptase with IC50 values ranging from 100 to 500 nM depending on the structural modifications .
Synthesis and Applications
The synthesis of this compound typically involves:
- Borylation Reaction : Using aryl halides and bis(pinacolato)diboron under palladium catalysis.
- Cross-Coupling Reactions : Utilized extensively in the pharmaceutical industry for synthesizing complex organic molecules.
Comparison with Similar Compounds
Substituent Variations in the Benzoate Core
The target compound is structurally distinguished by its isopropoxy group and boronate ester . Below is a comparison with key analogs:
Reactivity in Cross-Coupling Reactions
However, this steric bulk may improve selectivity in reactions requiring ortho-substitution tolerance . In contrast:
- The trifluoromethyl analog () exhibits higher electrophilicity, accelerating coupling with electron-rich aryl halides .
- Bromo and cyano analogs () serve as intermediates for post-coupling modifications, such as nucleophilic substitutions or click chemistry .
Physical and Chemical Properties
Molecular Weight and Purity
Q & A
Q. What are the standard synthetic routes for Methyl 3-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. A common approach involves introducing the dioxaborolane group through a palladium-catalyzed Miyaura borylation. For example, a pinacol boronate ester intermediate can be formed by reacting a halogenated benzoate precursor with bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., argon) using Pd(dppf)Cl₂ as a catalyst . The isopropoxy group is introduced via nucleophilic substitution or esterification under basic conditions (e.g., K₂CO₃ in DMF at 60°C) . Purification often employs flash column chromatography with solvents like petroleum ether/ethyl acetate (15:1), yielding >75% purity .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key characterization techniques include:
- ¹H/¹³C NMR : Peaks for the dioxaborolane (δ ~1.24 ppm, 12H singlet for pinacol methyl groups) and isopropoxy (δ ~3.4–3.7 ppm, multiplet for methine protons) .
- ¹¹B NMR : A singlet at δ ~29–30 ppm confirms the boron environment .
- HRMS (ESI) : Exact mass determination (e.g., [M+H]⁺ at m/z 383.1642) validates molecular composition .
- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) are diagnostic .
Q. What are its primary research applications in organic synthesis?
- Methodological Answer : This boronate ester is a key intermediate in:
- Suzuki-Miyaura Cross-Couplings : Enables aryl-aryl bond formation for drug candidates (e.g., antitumor agents) .
- Polymer Chemistry : Serves as a monomer in conjugated polymers for organic electronics due to electron-deficient aromatic systems .
- Protecting Group Strategies : The boronate moiety can be hydrolyzed under mild acidic conditions (e.g., 1M HCl in THF) to regenerate boronic acids .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-couplings using this boronate ester?
- Methodological Answer : Optimization involves:
- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates .
- Solvent Selection : Anhydrous DMF or THF improves yields compared to protic solvents .
- Temperature Control : Reactions at 80°C reduce side-product formation vs. room temperature .
- Molar Ratios : A 1:1.2 ratio of boronate to aryl halide minimizes excess reagent waste .
Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | THF | 80 | 85 | |
| PdCl₂(dtbpf) | DMF | 100 | 92 |
Q. How can discrepancies in NMR data post-synthesis be resolved?
- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or integration) may arise from:
- Residual Solvents : Use deuterated solvents (CDCl₃) and ensure complete drying under vacuum .
- Diastereomeric Impurities : Chiral HPLC (e.g., Chiralpak IA column) resolves stereoisomers if the isopropoxy group introduces chirality .
- Boron Degradation : Confirm anhydrous conditions during synthesis to prevent hydrolysis of the dioxaborolane ring .
Example : A δ 6.54 ppm triplet (J = 7.2 Hz) in ¹H NMR may indicate incomplete coupling; repeating the reaction with fresh Pd catalyst resolves this .
Q. What strategies enhance the compound’s stability during storage?
- Methodological Answer : Stability is improved by:
- Storage Conditions : Sealed containers under argon at 2–8°C prevent moisture absorption and oxidation .
- Desiccants : Include molecular sieves (3Å) in storage vials to maintain dryness .
- Solvent Choice : Store in anhydrous DCM or THF rather than DMSO, which accelerates decomposition .
Data Table :
| Storage Condition | Purity After 6 Months (%) | Reference |
|---|---|---|
| 2–8°C, sealed | 97 | |
| RT, open air | 72 |
Contradiction Analysis
- Stereochemical Outcomes : and report differing yields for similar reactions (75% vs. 85%), likely due to solvent purity or catalyst activity. Use anhydrous solvents and freshly prepared catalysts to reconcile .
- Storage Stability : While recommends refrigeration, emphasizes argon purging. Combining both methods maximizes shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
